molecular formula C12H13BrO3 B14864388 1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B14864388
M. Wt: 285.13 g/mol
InChI Key: FDAYTYZHMNQUMD-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromophenyl group and a trioxabicyclo[222]octane framework

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.

    Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the phenol group, followed by the addition of the trioxabicyclo[2.2.2]octane derivative.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. Solvents such as dichloromethane or ethanol are commonly used.

Scientific Research Applications

1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

1-(2-bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C12H13BrO3/c1-11-6-14-12(15-7-11,16-8-11)9-4-2-3-5-10(9)13/h2-5H,6-8H2,1H3

InChI Key

FDAYTYZHMNQUMD-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)C3=CC=CC=C3Br

Origin of Product

United States

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